molecular formula C5H8BrNO B6166149 3-(bromomethyl)pyrrolidin-2-one CAS No. 1934611-64-9

3-(bromomethyl)pyrrolidin-2-one

Cat. No.: B6166149
CAS No.: 1934611-64-9
M. Wt: 178.03 g/mol
InChI Key: YHKOCBQKDAVHGT-UHFFFAOYSA-N
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Description

“3-(bromomethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C5H8BrNO. It has a molecular weight of 178.03 . It is typically a white to yellow solid .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “this compound”, can be achieved through the cascade reactions of N-substituted piperidines . This involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8) and the corresponding InChI key is YHKOCBQKDAVHGT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, including “this compound”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .

Safety and Hazards

“3-(bromomethyl)pyrrolidin-2-one” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While the future directions for “3-(bromomethyl)pyrrolidin-2-one” are not explicitly mentioned in the available literature, pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that “this compound” could potentially be used in the synthesis of a wide range of compounds in the future.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(bromomethyl)pyrrolidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "2-pyrrolidinone", "N-bromosuccinimide", "triethylamine", "acetic acid", "sodium bicarbonate", "methylene chloride", "water" ], "Reaction": [ "Step 1: 2-pyrrolidinone is reacted with N-bromosuccinimide in the presence of triethylamine and acetic acid in methylene chloride to yield N-bromo-2-pyrrolidinone.", "Step 2: N-bromo-2-pyrrolidinone is then treated with sodium bicarbonate in water to form 3-bromo-2-pyrrolidinone.", "Step 3: 3-bromo-2-pyrrolidinone is finally reacted with formaldehyde in the presence of sodium hydroxide to yield 3-(bromomethyl)pyrrolidin-2-one." ] }

CAS No.

1934611-64-9

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

3-(bromomethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8)

InChI Key

YHKOCBQKDAVHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CBr

Purity

95

Origin of Product

United States

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